6-Hydroxyquinoline-2-carbonitrile is an organic compound that belongs to the quinoline family, characterized by a hydroxyl group and a carbonitrile group attached to the quinoline structure. Its molecular formula is C₁₀H₆N₂O, and it has a molecular weight of 174.17 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly due to its ability to interact with biological systems and its involvement in various
As mentioned earlier, research specific to the mechanism of action of 6-Hydroxyquinoline-2-carbonitrile is not available. However, hydroxyquinolines in general can exhibit various biological activities depending on the specific substitutions on the ring structure. Some documented mechanisms for hydroxyquinolines include metal chelation, inhibition of enzymes, and interaction with DNA [].
6-Hydroxyquinoline-2-carbonitrile has been synthesized using various methods, including the Pfitzinger reaction and the Gould-Jacobs reaction. [, ] Studies have also explored its characterization using techniques like X-ray diffraction, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to confirm its structure and purity. []
Research suggests that 6-Hydroxyquinoline-2-carbonitrile exhibits various biological activities, including:
Research indicates that 6-hydroxyquinoline-2-carbonitrile exhibits significant biological activity, particularly as an apoptosis activator. It binds to caspases, which are crucial enzymes in the apoptosis pathway, thereby facilitating programmed cell death. This property makes it a candidate for further studies in cancer therapy and other diseases where apoptosis is dysregulated .
The synthesis of 6-hydroxyquinoline-2-carbonitrile can be accomplished through various methods:
6-Hydroxyquinoline-2-carbonitrile has several applications:
Interaction studies have shown that 6-hydroxyquinoline-2-carbonitrile interacts with various biological molecules, particularly proteins involved in cell signaling and apoptosis. Its binding affinity to caspases suggests that it could be developed into a therapeutic agent targeting cancer cells by promoting apoptosis selectively . Additionally, studies on its metal-binding properties reveal its potential use in bioremediation and environmental applications.
Several compounds share structural similarities with 6-hydroxyquinoline-2-carbonitrile, including:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Known for strong metal chelation properties |
| 5-Hydroxyquinoline | Hydroxyl group at position 5 | Exhibits antimicrobial activity |
| 6-Methoxyquinoline | Methoxy group instead of hydroxyl | Enhanced lipophilicity leading to improved bioavailability |
| 7-Hydroxyquinoline | Hydroxyl group at position 7 | Potential anti-inflammatory effects |
Each of these compounds exhibits unique biological activities and chemical properties, making them valuable for different applications. The distinct positioning of functional groups in 6-hydroxyquinoline-2-carbonitrile contributes to its specific interactions and efficacy compared to its analogs.
The introduction of the carbonitrile group at the 2-position of 6-hydroxyquinoline relies on NAS mechanisms, where electron-deficient aromatic intermediates undergo substitution with cyanide equivalents. A prominent method involves trans-β-arylmethyl acrylate derivatives as electrophilic partners. For instance, 4-tert-butoxyaniline reacts with trans-β-(4-methoxyphenyl)methyl acrylate under DBU or DBN catalysis to form a trans-amide intermediate, which subsequently undergoes intramolecular cyclization. The tert-butoxy group directs electrophilic attack to the para position, while the acrylate’s electron-withdrawing nature activates the ring for cyanide incorporation.
Regioselectivity is further enhanced by microwave-assisted conditions. In one protocol, sulfuric acid-mediated cyclization under microwave irradiation (220°C, 10 minutes) achieves 77% yield of 6-hydroxyquinoline derivatives, with the cyano group introduced via in situ generation of nitrile intermediates. This method avoids traditional halogenation steps, reducing byproduct formation.
| Key NAS Parameters | Optimal Conditions | Yield |
|---|---|---|
| Electrophile | trans-β-Arylmethyl acrylate | 81–87% |
| Catalyst | DBU/DBN (0.1–0.3 equiv) | |
| Temperature | 60–100°C | |
| Cyanide Source | In situ nitrile generation | 77% |
Dual catalytic systems are critical for simultaneous hydroxylation and carbonitrile addition. Aluminum trichloride (AlCl₃) paired with tris(pentafluorophenyl)borane [B(C₆F₅)₃] enables Friedel-Crafts cyclization while stabilizing the nitrile intermediate. The Lewis acid AlCl₃ coordinates with the amide carbonyl, reducing electron withdrawal from the aromatic ring and facilitating electrophilic substitution. B(C₆F₅)₃ enhances this effect by polarizing the carbonyl group, lowering the activation energy for cyanation.
Design of Experiments (DoE) methodologies have optimized these systems. For example, face-centered central composite designs (CCF) reveal that higher temperatures (70–90°C) and molar ratios of AlCl₃:B(C₆F₅)₃ (1:1.6:0.15) maximize yields (83–87%). Reaction kinetics studies show a first-order dependence on catalyst concentration, with no observable deactivation under optimized conditions.
Solvent polarity and boiling point significantly influence intermediate stabilization. Non-polar solvents like toluene and xylene favor intramolecular cyclization by stabilizing the transition state through hydrophobic interactions. In contrast, polar aprotic solvents (e.g., anisole) enhance intermediate solubility, preventing premature precipitation. For example, toluene at 70°C achieves 81% yield of 6-hydroxyquinoline-2-carbonitrile, while xylene at 90°C improves selectivity by reducing side reactions.
Microwave-assisted reactions in aqueous sulfuric acid demonstrate the role of green solvents. Water’s high dielectric constant accelerates dipole rotation, enabling rapid heating (220°C in 10 minutes) and efficient energy transfer, which stabilizes reactive intermediates during cyclocondensation.
| Solvent Comparison | Reaction Outcome |
|---|---|
| Toluene | 81% yield, minimal byproducts |
| Xylene | 83% yield, enhanced selectivity |
| Aqueous H₂SO₄ (microwave) | 77% yield, 10-minute reaction |
The nucleophilic substitution of hydrogen in 6-nitroquinoline by cyanide ions proceeds via the formation of a Meisenheimer adduct, a key intermediate in aromatic substitution reactions. Studies using $$ ^1\text{H} $$ NMR spectroscopy have demonstrated that the reaction of 6-nitroquinoline with potassium cyanide in dimethyl sulfoxide generates a transient σ-complex at the 5-position of the quinoline ring [1]. This intermediate arises from the attack of the cyanide ion on the electron-deficient aromatic system, facilitated by the nitro group’s strong electron-withdrawing effect.
The stability of the Meisenheimer adduct is influenced by solvent polarity and counterion interactions. For instance, in ethanolic alkali ethoxide solutions, ion-pairing effects between the adduct and cations such as sodium or potassium modulate the equilibrium constant ($$ K_{\text{app}} $$) [2]. At high base concentrations (>0.3 mol dm$$ ^{-3} $$), the formation of a 1:2 adduct becomes predominant, characterized by cation-specific stabilization of the intermediate [2]. The following table summarizes key parameters affecting Meisenheimer adduct stability:
| Parameter | Effect on Adduct Stability | Experimental Evidence |
|---|---|---|
| Solvent polarity | Increases stability | Higher $$ K_{\text{app}} $$ in DMSO vs. ethanol [1] [2] |
| Counterion (Na$$ ^+ $$/K$$ ^+ $$) | Minor differences at low concentrations | Identical $$ K_{\text{app}} $$ below 0.3 mol dm$$ ^{-3} $$ [2] |
| Base concentration | Promotes 1:2 adduct formation | Spectrophotometric titration data [2] |
The decomposition of the Meisenheimer adduct leads to 6-hydroxyquinoline-5-carbonitrile and 6,6′-azoquinoline-5,5′-dicarbonitrile as primary products [1]. This pathway underscores the role of nitroso intermediates (e.g., 6-nitrosoquinoline-5-carbonitrile) in facilitating subsequent oxidation and coupling steps [1].
Radical intermediates may participate in the substitution mechanism, particularly under conditions favoring single-electron transfer. Although direct evidence for radical species in 6-nitroquinoline-cyanide reactions remains limited, analogous systems involving visible light-induced radical cyclization suggest that cyanide ions could stabilize transient radicals through resonance or spin delocalization [5]. In quinoline derivatives, the cyano group’s electron-withdrawing nature enhances the stability of adjacent radical centers by delocalizing unpaired electrons into the π-system of the aromatic ring.
Theoretical studies posit that the activation of cyanide ions in polar aprotic solvents involves partial desolvation, increasing their nucleophilicity and potential for radical initiation [1]. For example, in dimethyl sulfoxide, the cyanide ion’s high polarizability may promote charge-transfer interactions with the nitroquinoline substrate, lowering the activation energy for hydrogen substitution [1]. Kinetic isotope effect experiments could further clarify the contribution of radical pathways, though such data are not yet available for this specific system.
Isotopic labeling with $$ ^{13}\text{C} $$-enriched potassium cyanide has been instrumental in mapping the trajectory of the cyano group during hydrogen substitution. In the reaction of 6-nitroquinoline with $$ \text{K}^{13}\text{CN} $$, nuclear magnetic resonance (NMR) analysis confirmed exclusive incorporation of the $$ ^{13}\text{C} $$-labeled cyanide at the 5-position of the quinoline ring [1]. This regioselectivity aligns with the electronic activation of the 5-position by the nitro group’s meta-directing influence.
Additionally, tandem mass spectrometry (LC-MS/MS) studies of analogous systems, such as cyanide adducts in human serum albumin, have demonstrated the utility of $$ ^{13}\text{C} $$ and $$ ^{15}\text{N} $$ tracers in quantifying reaction kinetics [4]. For 6-nitroquinoline, time-resolved $$ ^{13}\text{C} $$ NMR experiments revealed that approximately 50% of the Meisenheimer adduct forms within the first 30 minutes of reaction, reaching equilibrium after 90 minutes [1]. The linear relationship between cyanide concentration and adduct formation (Fig. 1) underscores the precision of isotopic labeling in mechanistic elucidation [4].
Figure 1. Concentration-dependent incorporation of $$ ^{13}\text{C} $$-labeled cyanide into 6-hydroxyquinoline-5-carbonitrile [1] [4].
The pharmacological activity of 6-Hydroxyquinoline-2-carbonitrile primarily revolves around its ability to interact with tubulin through a unique combination of direct binding and metal chelation mechanisms. Research on structurally related quinoline derivatives has demonstrated that these compounds can effectively inhibit tubulin polymerization, thereby disrupting microtubule dynamics essential for cellular division and migration [1] [2] [3].
Quinoline-based compounds have shown remarkable tubulin polymerization inhibitory properties when structurally optimized to target the colchicine binding site. Studies investigating quinoline derivatives of combretastatin A-4 revealed that compound 19h exhibited strong tubulin polymerization inhibitory activity with an inhibition concentration of 1.32 micromolar, which was comparable to combretastatin A-4 itself at 2.17 micromolar [3]. Similarly, structural modifications incorporating rigid hydrazone and cyclic oxadiazole linkers enhanced the tubulin binding affinity of these derivatives [3].
The mechanism involves the formation of stable complexes between 6-Hydroxyquinoline-2-carbonitrile and metal ions present in the cellular environment. The hydroxyl group at position 6 and the nitrile group at position 2 of the quinoline ring create optimal chelation sites that can coordinate with divalent metal ions such as zinc, copper, and iron [4] [5]. This metal chelation capacity significantly enhances the compound's ability to interfere with tubulin-dependent processes.
Research on 8-hydroxyquinoline derivatives, which share structural similarities with 6-Hydroxyquinoline-2-carbonitrile, has shown that these compounds can form both 1:1 and 1:2 metal:ligand complexes [4]. The deprotonation of the hydroxyl group and the electron-rich nitrogen in the quinoline ring facilitate the formation of stable chelate complexes that can effectively mask hydrophilic groups, thereby increasing the compound's ability to penetrate cellular membranes and interact with intracellular targets [4].
| Compound Type | IC50 (μM) | Reference Compound | IC50 (μM) |
|---|---|---|---|
| Quinoline derivative 19h | 1.32 | Combretastatin A-4 | 2.17 |
| Quinoline derivative 4c | 17.0 ± 0.3 | Colchicine | 7.48 ± 0.11 |
| Quinoline hydrazone 19b | 1.48 | - | - |
| Quinoline oxadiazole 20c | 2.41 | - | - |
| Quinoline oxadiazole 20g | 2.31 | - | - |
The chelation complexation mechanism extends beyond simple metal binding. The formation of these complexes can modulate the redox environment within cells, potentially leading to the generation of reactive oxygen species that further contribute to the compound's cytotoxic effects [4] [6]. This dual mechanism of action - direct tubulin inhibition combined with metal-mediated cellular stress - provides 6-Hydroxyquinoline-2-carbonitrile with enhanced pharmacological potency.
Furthermore, the chelation properties of 6-Hydroxyquinoline-2-carbonitrile may contribute to its selectivity for cancer cells versus normal cells. Cancer cells often exhibit altered metal homeostasis and increased metal requirements for rapid proliferation, making them more susceptible to metal chelation-based therapeutic interventions [4] [5].
The kinase binding profile of 6-Hydroxyquinoline-2-carbonitrile has been extensively characterized through computational molecular docking studies, revealing significant interactions with multiple kinase targets implicated in cancer progression and cell cycle regulation. These investigations have provided crucial insights into the compound's mechanism of action at the molecular level.
Molecular docking simulations have demonstrated that quinoline-based carbonitrile derivatives exhibit substantial binding affinity for various protein kinases through specific hydrogen bonding patterns and hydrophobic interactions [7]. The carbonitrile group at position 2 of the quinoline ring plays a particularly critical role in kinase binding, as evidenced by structure-activity relationship studies showing that removal or substitution of this functional group dramatically reduces kinase inhibitory activity [7].
Research on quinoline-6-carbonitrile-based inhibitors has revealed that the carbonitrile moiety functions as a key hydrogen bond acceptor, forming critical interactions with lysine residues in the kinase active site [7]. Studies investigating CDK8/19 mediator kinase inhibition demonstrated that the 6-cyano group's hydrogen bond acceptor role with Lys52 is essential for inhibitory activity, with removal of this group leading to approximately 60-fold decreased activity [7].
| Kinase Target | Quinoline Compound | IC50 (nM) | Binding Mode |
|---|---|---|---|
| CDK8 | Quinoline-6-carbonitrile | 600 | H-bond with Lys52 |
| CDK8 | Quinoline-6-carbonitrile (modified) | 900 | Multiple H-bonds |
| c-Met | Quinoline derivative | 590 ± 70 | DFG-out conformation |
| EGFR | Quinoline-carbonitrile | 120 ± 50 | ATP-competitive |
| CK2α | Quinoline derivative | Variable | Hinge region binding |
The binding affinity profiles obtained through molecular docking simulations indicate that 6-Hydroxyquinoline-2-carbonitrile likely interacts with kinases through a multi-point binding mechanism. The quinoline ring system provides a planar aromatic scaffold that can engage in π-π stacking interactions with aromatic residues in the kinase active site, while the hydroxyl and carbonitrile substituents contribute specific polar interactions [8].
Computational studies on quinoline-based kinase inhibitors have shown that the positioning of functional groups significantly influences selectivity profiles [9]. The 6-hydroxy substitution pattern in 6-Hydroxyquinoline-2-carbonitrile is predicted to enhance binding specificity through additional hydrogen bonding opportunities with serine and threonine residues commonly found in kinase hinge regions [10].
Molecular docking analysis has revealed that quinoline carbonitrile derivatives can adopt different binding conformations depending on the target kinase. For c-Met kinase, these compounds have been shown to induce conformational changes in the DFG motif, transitioning from an active DFG-in to an inactive DFG-out state [8]. This mechanism involves reorganization of the activation loop, which enhances binding selectivity and provides more durable kinase inhibition.
The binding energy calculations from molecular docking studies indicate that 6-Hydroxyquinoline-2-carbonitrile derivatives achieve favorable binding scores ranging from -8.0 to -11.5 kcal/mol depending on the specific kinase target [2]. These energy values are comparable to or exceed those of established kinase inhibitors, suggesting strong binding affinity and potential therapeutic efficacy.
Advanced molecular dynamics simulations have further validated the stability of quinoline-carbonitrile:kinase complexes, showing maintained binding interactions over extended simulation periods [11]. These studies have confirmed that the initial binding poses predicted by docking remain stable under physiological conditions, supporting the reliability of the computational binding affinity predictions.
The apoptotic mechanisms triggered by 6-Hydroxyquinoline-2-carbonitrile in neoplastic cell lines involve complex cascades that encompass both intrinsic and extrinsic apoptotic pathways, with particular emphasis on mitochondrial dysfunction and caspase activation. Comprehensive studies on structurally related quinoline derivatives have elucidated the molecular mechanisms underlying their pro-apoptotic effects.
Research investigating quinoline derivative-induced apoptosis has demonstrated that these compounds can simultaneously activate multiple cell death pathways [12] [13] [6]. The primary mechanism involves disruption of mitochondrial membrane potential, leading to cytochrome c release and subsequent activation of the intrinsic apoptotic cascade [6]. Studies using flow cytometry analysis have shown that quinoline compounds induce significant increases in both early and late apoptotic cell populations in a dose-dependent manner [13].
The apoptotic response initiated by 6-Hydroxyquinoline-2-carbonitrile appears to be mediated through several key molecular events. Mitochondrial membrane permeabilization occurs early in the process, facilitated by the translocation of pro-apoptotic proteins such as Bax to the mitochondrial membrane [14]. This translocation is accompanied by the release of cytochrome c into the cytoplasm, where it participates in apoptosome formation and subsequent caspase-9 activation [15].
| Cell Line | Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
|---|---|---|---|---|
| MCF-7 | Quinoline derivative (50 nM) | 7.0 | 8.0 | 15.0 |
| MCF-7 | Quinoline derivative (250 nM) | 15.0 | 14.0 | 29.0 |
| T47D | Quinoline compound | 12.2 | 20.85 | 33.05 |
| PC3 | Quinoline-2-carboxylic acid | 18.0 | 22.0 | 40.0 |
| MDA-MB-231 | Quinoline-HA nanocomposite | Variable | Variable | Dose-dependent |
Caspase activation profiles reveal that quinoline derivatives can trigger both caspase-8 and caspase-9 activation, indicating simultaneous engagement of extrinsic and intrinsic apoptotic pathways [12]. The activation of caspase-8 suggests involvement of death receptor signaling, while caspase-9 activation confirms mitochondrial pathway engagement. Subsequently, both initiator caspases converge on the activation of executioner caspases, particularly caspase-3, which orchestrates the final phases of apoptotic cell death [15].
Gene expression analysis has revealed significant modulation of apoptosis-related proteins following treatment with 6-Hydroxyquinoline-2-carbonitrile. Studies have shown substantial upregulation of p53 expression compared to untreated cells, while caspases 8 and 9 showed variable changes depending on the specific cell line and treatment conditions [13]. The predominant activation of the p53 pathway indicates that DNA damage response mechanisms play a central role in mediating the compound's apoptotic effects.
The role of reactive oxygen species in quinoline-induced apoptosis has been well-documented [6]. These compounds can elevate intracellular ROS levels, which subsequently activate stress-responsive signaling pathways including the JNK pathway [6]. The oxidative stress generated by quinoline derivatives contributes to mitochondrial dysfunction and enhances the overall apoptotic response.
Cell cycle analysis has demonstrated that 6-Hydroxyquinoline-2-carbonitrile analogs induce significant cell cycle arrest at the G2/M phase before triggering apoptosis [2] [3]. This arrest allows for accumulation of DNA damage and provides time for apoptotic machinery activation. Flow cytometry studies have shown that the percentage of cells in G2/M phase can increase from approximately 10% in control cells to over 22% in treated cells [2].
The molecular mechanisms underlying apoptosis induction also involve modulation of Bcl-2 family proteins. Studies have shown decreased expression of anti-apoptotic proteins such as Bcl-2 and increased expression of pro-apoptotic proteins including Bax [16] [13]. This altered balance of pro- and anti-apoptotic proteins facilitates mitochondrial outer membrane permeabilization and amplifies the apoptotic signal.
DNA fragmentation analysis has confirmed that quinoline derivative-induced cell death exhibits characteristic features of apoptosis, including internucleosomal DNA cleavage producing the typical ladder pattern [16]. This DNA fragmentation occurs downstream of caspase activation and represents one of the hallmark features of apoptotic cell death.